molecular formula C11H21NO2 B1527640 ethyl 4-(ethylamino)cyclohexane-1-carboxylate CAS No. 943551-58-4

ethyl 4-(ethylamino)cyclohexane-1-carboxylate

Cat. No.: B1527640
CAS No.: 943551-58-4
M. Wt: 199.29 g/mol
InChI Key: UCLDINYUVODFTJ-UHFFFAOYSA-N
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Description

This compound is part of the cyclohexanecarboxylic acid family and has a molecular formula of C11H21NO2 with a molecular weight of 199.29 g/mol.

Preparation Methods

The synthesis of ethyl 4-(ethylamino)cyclohexane-1-carboxylate involves several steps. One common method includes the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid . This intermediate is then subjected to further reactions to introduce the ethylamino and ethyl ester groups. Industrial production methods often involve catalytic hydrogenation and esterification processes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

ethyl 4-(ethylamino)cyclohexane-1-carboxylate undergoes various chemical reactions typical of esters and amines. These include:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups. Common reagents used in these reactions include hydrogen gas for hydrogenation, strong acids or bases for esterification and hydrolysis, and oxidizing agents like potassium permanganate for oxidation. .

Scientific Research Applications

ethyl 4-(ethylamino)cyclohexane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studying esterification and amine reactions.

    Biology: The compound is studied for its effects on cellular processes and inflammation pathways.

    Medicine: As an NSAID, it is extensively researched for its pain-relieving and anti-inflammatory properties.

    Industry: It is used in the synthesis of other pharmaceutical compounds and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of ethyl 4-(ethylamino)cyclohexane-1-carboxylate involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a significant role in inflammation and pain signaling. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

ethyl 4-(ethylamino)cyclohexane-1-carboxylate can be compared with other NSAIDs such as ibuprofen, naproxen, and diclofenac. While all these compounds share the common property of COX inhibition, this compound is unique in its cyclohexane ring structure, which may contribute to its specific pharmacokinetic and pharmacodynamic properties. Similar compounds include:

    Ibuprofen: A widely used NSAID with a propionic acid structure.

    Naproxen: Another propionic acid derivative with a longer half-life.

    Diclofenac: An NSAID with a phenylacetic acid structure, known for its potent anti-inflammatory effects

Properties

IUPAC Name

ethyl 4-(ethylamino)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-3-12-10-7-5-9(6-8-10)11(13)14-4-2/h9-10,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLDINYUVODFTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCC(CC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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